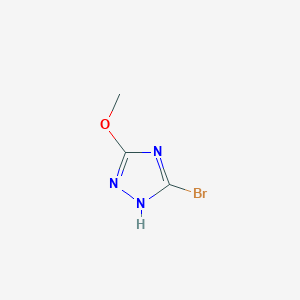
3,3-Bis(bromomethyl)-1-tosylazetidine
Vue d'ensemble
Description
3,3-Bis(bromomethyl)oxetane is a research chemical used in the preparation of tetrahydrofuran/thiolane derivatives . It’s important to note that the structure and properties of 3,3-Bis(bromomethyl)-1-tosylazetidine could be different.
Synthesis Analysis
The synthesis of similar compounds, such as 3,3-Bis(bromomethyl)oxetane, involves bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB .Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula. For example, 3,3-Bis(bromomethyl)oxetane has a molecular formula of C5H8Br2O .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3,3-Bis(bromomethyl)oxetane include a density of 1.9±0.1 g/cm3, boiling point of 249.4±25.0 °C at 760 mmHg, and a molecular weight of 243.924 Da .Applications De Recherche Scientifique
Hyperbranched Polyelectrolytes
3,3-Bis(bromomethyl)-1-tosylazetidine and similar bromomethyl compounds have been used in the synthesis of hyperbranched polyelectrolytes. These compounds, such as 3,5-bis(bromomethyl)pyridine, are valuable in polymer chemistry for creating complex structures with unique physical and chemical properties. The synthesis process involves poly(N-alkylation) and has been studied for its kinetic aspects, providing insights into the reactivity and structural characteristics of these polyelectrolytes (Monmoton et al., 2008).
Boron-Containing Bis(Heteroaryl) Motifs
Bromomethyl acyl boronate linchpin, a reagent related to 3,3-bis(bromomethyl) compounds, is used in the assembly of novel bis(heteroaryl) motifs. This method has enabled the creation of boron-containing bis(heteroaryl) units with high thermal stability, which are important in the development of new materials and chemical entities (Adachi et al., 2015).
Prespacer Glycosides in Glycoconjugate Chemistry
Dibromoisobutyl (DIB) glycosides, related to bromomethyl compounds, have been explored in glycoconjugate chemistry. These compounds are used for synthesizing neoglycolipids, neoglycoproteins, and neoglycoparticles, demonstrating the versatility of bromomethyl derivatives in the synthesis of complex biological molecules (Magnusson et al., 1990).
Fluorescent Styryl Dyes
Bis(bromomethyl)-derivatives have been utilized in the synthesis of new types of fluorescent styryl dyes. These dyes, derived from compounds like 2,3-bis(bromomethyl)-5,6-dicyanopyrazine, show strong fluorescence and are significant in the development of electroluminescent devices (Jaung et al., 1997).
Tetrathiafulvalene Derivatives
Bis(bromomethyl)TTFs have been used as precursors in synthesizing cycloadducts of tetrathiafulvalene (TTF) derivatives. These compounds have applications in organic electronics, demonstrating the importance of bromomethyl derivatives in creating advanced electronic materials (Gautier et al., 1999).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,3-bis(bromomethyl)-1-(4-methylphenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2NO2S/c1-10-2-4-11(5-3-10)18(16,17)15-8-12(6-13,7-14)9-15/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQDNRYTTAIWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718468 | |
| Record name | 3,3-Bis(bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(bromomethyl)-1-tosylazetidine | |
CAS RN |
1041026-61-2 | |
| Record name | 3,3-Bis(bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-bis(bromomethyl)-1-(4-methylbenzenesulfonyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

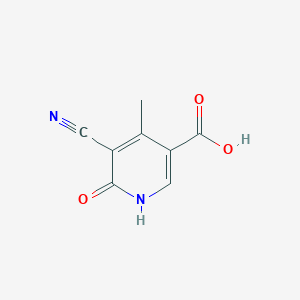
![Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527112.png)

![Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1527114.png)
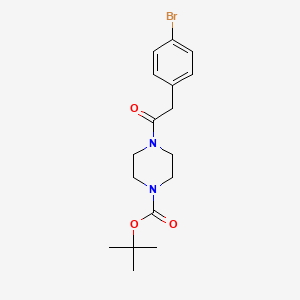


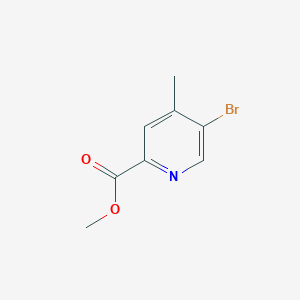
![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)

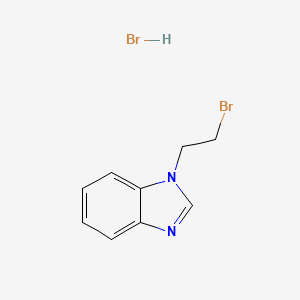
![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)
![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)
